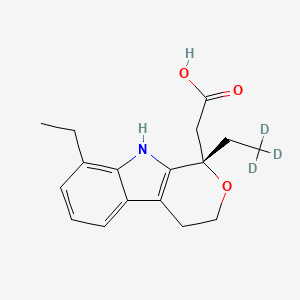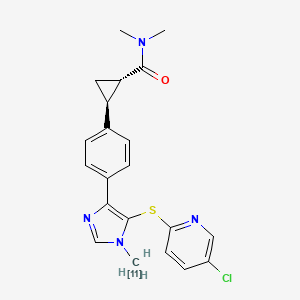
(S)-(+)-Etodolac-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-(+)-Etodolac-d3 is a deuterated form of the nonsteroidal anti-inflammatory drug (NSAID) Etodolac. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. The deuterium atoms in this compound replace the hydrogen atoms, which can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-Etodolac-d3 typically involves the incorporation of deuterium atoms into the Etodolac molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the final product.
Catalytic Deuteration: This method uses a catalyst to facilitate the exchange of hydrogen with deuterium under specific conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process must ensure high yield and purity of the final product. This often requires optimization of reaction conditions, such as temperature, pressure, and the concentration of reagents.
化学反应分析
Types of Reactions
(S)-(+)-Etodolac-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of this compound, while reduction can produce various reduced derivatives.
科学研究应用
(S)-(+)-Etodolac-d3 has several scientific research applications, including:
Chemistry: It is used in studies involving deuterium isotope effects and the development of deuterated drugs.
Biology: The compound is used to investigate the biological effects of deuterium substitution in living organisms.
Medicine: this compound is studied for its potential therapeutic benefits, including improved pharmacokinetic properties compared to non-deuterated Etodolac.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics.
作用机制
The mechanism of action of (S)-(+)-Etodolac-d3 is similar to that of non-deuterated Etodolac. It works by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain.
相似化合物的比较
Similar Compounds
Etodolac: The non-deuterated form of (S)-(+)-Etodolac-d3.
Ibuprofen: Another NSAID with similar anti-inflammatory properties.
Naproxen: A commonly used NSAID with a similar mechanism of action.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can enhance its pharmacokinetic properties. The deuterium substitution can lead to improved metabolic stability and a longer half-life, potentially resulting in better therapeutic outcomes compared to non-deuterated Etodolac.
属性
分子式 |
C17H21NO3 |
|---|---|
分子量 |
290.37 g/mol |
IUPAC 名称 |
2-[(1S)-8-ethyl-1-(2,2,2-trideuterioethyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid |
InChI |
InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m0/s1/i2D3 |
InChI 键 |
NNYBQONXHNTVIJ-GUBGJCPWSA-N |
手性 SMILES |
[2H]C([2H])([2H])C[C@@]1(C2=C(CCO1)C3=CC=CC(=C3N2)CC)CC(=O)O |
规范 SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(16Z)-7-acetyl-13-ethyl-16-ethylidene-4-[(7-methoxy-1H-indol-3-yl)methyl]-7,18,22-trimethyl-24-thia-3,6,9,12,15,18,21,26-octaazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone](/img/structure/B12431787.png)



![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide](/img/structure/B12431808.png)
![ethyl 2-[3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12431810.png)
![3-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-hydroxyphenyl}-7-hydroxychromen-4-one](/img/structure/B12431834.png)



![N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamoyl bromide](/img/structure/B12431851.png)



